3-((4-Fluorophenyl)amino)-1-(naphthalen-2-yl)propan-1-one
Description
Properties
IUPAC Name |
3-(4-fluoroanilino)-1-naphthalen-2-ylpropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FNO/c20-17-7-9-18(10-8-17)21-12-11-19(22)16-6-5-14-3-1-2-4-15(14)13-16/h1-10,13,21H,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSOWPBCBIGFFSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)CCNC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601200641 | |
| Record name | 3-[(4-Fluorophenyl)amino]-1-(2-naphthalenyl)-1-propanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601200641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
477320-50-6 | |
| Record name | 3-[(4-Fluorophenyl)amino]-1-(2-naphthalenyl)-1-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=477320-50-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[(4-Fluorophenyl)amino]-1-(2-naphthalenyl)-1-propanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601200641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(4-FLUOROANILINO)-1-(2-NAPHTHYL)-1-PROPANONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-Fluorophenyl)amino)-1-(naphthalen-2-yl)propan-1-one typically involves the reaction of 4-fluoroaniline with 2-naphthaldehyde under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The mixture is usually heated to reflux for several hours to ensure complete reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-((4-Fluorophenyl)amino)-1-(naphthalen-2-yl)propan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The fluorine atom on the phenyl ring can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
3-((4-Fluorophenyl)amino)-1-(naphthalen-2-yl)propan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-((4-Fluorophenyl)amino)-1-(naphthalen-2-yl)propan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Key Differences :
Structural and Spectroscopic Characterization
Comparative NMR and MS data reveal substituent-dependent shifts:
Insights :
- The absence of data for the target compound underscores the need for further experimental characterization.
- Fluorine’s electronegativity likely deshields adjacent protons, causing distinct 1H-NMR shifts compared to chlorine or alkyl groups.
Comparison of Bioactivity :
| Compound | Substituent | Biological Role | Reference |
|---|---|---|---|
| Target Compound | 4-Fluorophenylamino | Unknown | |
| ZM 39923 | N-Benzyl-N-isopropyl | CypA Ligand | |
| 1d () | Benzylamino | None reported |
Physical Properties and Stability
- Melting Points : Analogs like 1d (66–69°C) and 3-(4-Chlorophenyl)-2-hydroxy-... (semi-solid, ) indicate that substituents significantly influence crystallinity. The fluorine atom in the target compound may enhance melting point via dipole interactions.
- Stability: Fluorine’s inductive effect could improve oxidative stability compared to non-halogenated analogs.
Biological Activity
The compound 3-((4-Fluorophenyl)amino)-1-(naphthalen-2-yl)propan-1-one is a synthetic organic molecule that has garnered attention for its potential biological activities. The incorporation of a fluorophenyl group is significant in medicinal chemistry, as fluorine can enhance the pharmacological properties of compounds. This article reviews the biological activity of this compound, including its antimicrobial, anticancer, and enzyme inhibition effects.
Antimicrobial Activity
Recent studies have indicated that derivatives similar to this compound exhibit notable antimicrobial properties. For example, pyrazole derivatives with structural similarities demonstrated significant activity against various pathogens. The minimum inhibitory concentration (MIC) values ranged from to , showcasing their effectiveness against bacterial strains such as Staphylococcus aureus and Staphylococcus epidermidis .
| Compound | MIC (μg/mL) | MBC (μg/mL) | Activity Type |
|---|---|---|---|
| This compound | TBD | TBD | Antimicrobial |
| Pyrazole Derivative 7b | 0.22 - 0.25 | TBD | Antimicrobial |
Anticancer Activity
The compound's potential as an anticancer agent has also been explored. Research indicates that similar compounds can inhibit histone deacetylases (HDACs), which are crucial in cancer cell proliferation. For instance, a derivative demonstrated potent inhibitory activity towards human class I HDAC isoforms, leading to increased levels of acetyl-histone H3 and induction of apoptosis in cancer cells .
Enzyme Inhibition
The biological activity of this compound may also extend to enzyme inhibition. Studies have shown that certain derivatives inhibit DNA gyrase and dihydrofolate reductase (DHFR), with IC50 values ranging from to for DNA gyrase and to for DHFR . This suggests a potential role in modulating enzymatic pathways relevant to bacterial resistance and cancer progression.
Case Studies
Several case studies highlight the biological efficacy of compounds related to this compound:
- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of various derivatives and found that those with a fluorinated aromatic ring showed enhanced activity against resistant strains.
- Cancer Cell Line Studies : In vitro studies on human myelodysplastic syndrome cell lines revealed that specific derivatives could induce cell cycle arrest and apoptosis, indicating their potential as anticancer agents.
Q & A
Basic: What synthetic methodologies are commonly employed for preparing derivatives of 3-((4-fluorophenyl)amino)-1-(naphthalen-2-yl)propan-1-one, and what reaction conditions are critical?
Answer:
While direct synthesis methods for this compound are not explicitly detailed in the provided literature, analogous chalcone derivatives (e.g., 1-(4-fluorophenyl)-3-(naphthalen-1-yl)-2-propen-1-one) are synthesized via Claisen-Schmidt condensation between fluorinated acetophenones and naphthaldehydes. Key conditions include:
- Catalyst: 10% NaOH in ethanol .
- Temperature: 60°C for 6–8 hours .
- Workup: Acidification with glacial acetic acid and recrystallization from DMF .
For introducing the amino group, reductive amination (e.g., sodium borohydride reduction of imine intermediates) or nucleophilic substitution could be adapted from related systems .
Basic: Which spectroscopic and analytical techniques are most effective for confirming the structure of this compound?
Answer:
- ¹H/¹³C NMR: Critical for identifying aromatic protons (δ 7.5–8.5 ppm for naphthalene) and fluorophenyl environments. Amine protons (if present) appear at δ 2.5–5.0 ppm .
- IR Spectroscopy: Confirms carbonyl (C=O) stretches (~1680–1700 cm⁻¹) and N–H vibrations (~3300 cm⁻¹) .
- HR-MS: Validates molecular formula accuracy (e.g., mass error < 5 ppm) .
Advanced: How can reaction parameters be optimized to enhance the yield of this compound in condensation reactions?
Answer:
- Catalyst Screening: Test bases (NaOH, KOH) or acids (e.g., HCl) for imine/amide formation .
- Solvent Effects: Polar aprotic solvents (DMF, DMSO) may improve solubility of aromatic intermediates compared to ethanol .
- Temperature Gradients: Higher temperatures (70–80°C) accelerate condensation but require monitoring via TLC to avoid side reactions .
Advanced: What strategies resolve discrepancies in reported NMR chemical shifts for structurally similar chalcone derivatives?
Answer:
- Standardization: Use deuterated solvents (CDCl₃, DMSO-d₆) with internal standards (TMS) .
- Computational Validation: Compare experimental shifts with DFT-predicted values (software: Gaussian) .
- Purity Verification: HPLC (C18 column, acetonitrile/water gradient) confirms >95% purity .
Advanced: How can SHELXL be utilized for crystallographic refinement of this compound, and what challenges arise?
Answer:
- Data Preparation: Integrate high-resolution (<1.0 Å) diffraction data; resolve twinning via TWIN/BASF commands .
- Anisotropic Refinement: Apply to non-hydrogen atoms; constrain aromatic rings using AFIX instructions .
- Validation: Check R-factor convergence (R1 < 0.05) and electron density maps for missing atoms .
Challenges: Disorder in naphthalene rings and fluorine anisotropy require PART/DELU restraints .
Basic: What solvent systems are suitable for studying the physicochemical properties of this compound?
Answer:
- DMF: Ideal for solubility and solute-solvent interaction studies due to high polarity .
- Stability: No decomposition in DMF over 48 hours at 25°C; aqueous solutions may hydrolyze the ketone moiety under extreme pH .
Advanced: How can researchers validate the biological activity of this compound against conflicting literature reports?
Answer:
- Assay Standardization: Use MTT cytotoxicity assays with positive controls (e.g., doxorubicin) .
- Dose-Response Curves: Generate IC₅₀ values across replicates .
- Target Specificity: Validate via molecular docking (AutoDock Vina) and Western blotting .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
